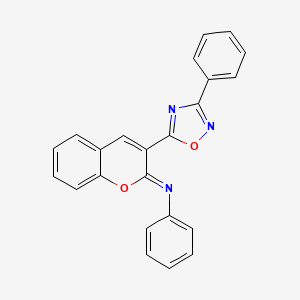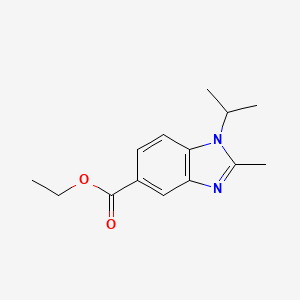
N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a synthetic organic compound notable for its diverse applications in scientific research. With a complex molecular structure, this compound has garnered interest due to its potential implications in various fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
To synthesize N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide, a multi-step reaction process is typically employed. The synthetic route generally involves:
Formation of the benzylamino intermediate: : Reacting benzylamine with an appropriate acyl chloride or ester to yield 2-(benzylamino)-2-oxoethyl intermediates.
Thio-indole formation: : Converting the indole derivative through thiolation, where the benzylamino intermediate reacts with a thio compound under controlled conditions.
Final coupling step: : Combining the thio-indole with benzamide in the presence of suitable catalysts or reagents to yield the target compound.
Industrial Production Methods
Industrial production methods would likely involve optimizing reaction conditions for large-scale synthesis, focusing on yield maximization and cost-effectiveness. This may include:
Using high-purity starting materials.
Employing efficient catalysts.
Optimizing reaction temperature, pressure, and solvent conditions.
Implementing purification techniques to ensure high product purity.
化学反応の分析
Types of Reactions
N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: : To introduce oxygen-containing functional groups.
Reduction: : To remove oxygen or add hydrogen.
Substitution reactions: : Particularly nucleophilic substitutions due to the presence of reactive sites within the compound.
Common Reagents and Conditions
Oxidizing agents: : Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: : Like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reactions: : May require strong nucleophiles like sodium hydroxide (NaOH) or alkyl halides under heat.
Major Products
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Production of secondary amines or alcohol derivatives.
Substitution: : Generation of new derivatives based on the substituents introduced.
科学的研究の応用
N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide has multifaceted applications:
Chemistry: : Utilized in organic synthesis as a building block for more complex molecules.
Biology: : Employed in studying biochemical pathways and enzyme interactions due to its structural similarity to natural substrates.
Medicine: : Investigated for potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: : Can be a precursor for high-value chemicals or pharmaceuticals in the manufacturing sector.
作用機序
The compound exerts its effects through various molecular targets and pathways:
Molecular Targets: : May interact with enzymes or receptors, modifying their activity.
Pathways Involved: : Can alter biochemical pathways, such as signaling cascades or metabolic processes, leading to physiological effects.
類似化合物との比較
When compared to other indole-derived compounds or benzamide derivatives, N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide stands out due to its unique combination of functional groups:
Similar Compounds
N-(2-(1H-indol-1-yl)ethyl)benzamide: : Lacking the benzylamino-oxoethyl group.
2-(benzylamino)-1H-indol-1-yl derivatives: : Missing the benzamide moiety.
Other thio-indole derivatives: : Without the comprehensive functional modifications present in the target compound.
The uniqueness of this compound lies in its intricate structure, which affords it diverse reactivity and a broad spectrum of applications.
特性
IUPAC Name |
N-[2-[3-[2-(benzylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2S/c30-25(28-17-20-9-3-1-4-10-20)19-32-24-18-29(23-14-8-7-13-22(23)24)16-15-27-26(31)21-11-5-2-6-12-21/h1-14,18H,15-17,19H2,(H,27,31)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVBNFABYPRMCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-(4-((3-chlorophenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol](/img/structure/B2543388.png)
![N-(2,5-diaza-2-(2-(2-fluorophenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(11),5,7(8),9-tetraen-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanamide](/img/structure/B2543391.png)

![3-Amino-6-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2543393.png)




![2-ethyl-1-hydrazinyl-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B2543401.png)

![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2543406.png)


